Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid is an organic compound characterized by the presence of a biphenyl group attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid typically involves the reaction of biphenyl derivatives with acetic acid derivatives under controlled conditions. One common method involves the use of 4,4’-dihydroxybiphenyl, which is prepared by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions include biphenyl derivatives with modified functional groups, such as ketones, alcohols, or substituted biphenyls.
Scientific Research Applications
Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxyacetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxy groups at the 4 and 4’ positions.
Acetic Acid: A simple carboxylic acid with a wide range of applications.
Uniqueness: Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid is unique due to the combination of the biphenyl group and the hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
6334-91-4 |
---|---|
Molecular Formula |
C26H20O3 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-hydroxy-2,2-bis(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C26H20O3/c27-25(28)26(29,23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,29H,(H,27,28) |
InChI Key |
ZAINQWJQOUCQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.